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Compound of Interest

Compound Name: 5-Iodo-2-Methoxypyridine

Cat. No.: B078208 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 5-Iodo-2-methoxypyridine, a key intermediate in pharmaceutical and agrochemical

research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) characteristics, along with the experimental protocols for data

acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. For 5-Iodo-2-methoxypyridine, both ¹H and ¹³C NMR spectra provide

characteristic signals corresponding to the different nuclei in the molecule.

¹H NMR Spectral Data
The proton NMR spectrum of 5-Iodo-2-methoxypyridine exhibits distinct signals for the

aromatic protons and the methoxy group protons. The chemical shifts (δ) are reported in parts

per million (ppm) relative to a standard reference.
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-6 8.15 d 2.5

H-4 7.52 dd 8.5, 2.5

H-3 6.62 d 8.5

OCH₃ 3.92 s -

Note: Data is typically acquired in deuterated chloroform (CDCl₃).

¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Carbon Chemical Shift (δ, ppm)

C-2 163.5

C-6 150.1

C-4 145.8

C-3 112.5

C-5 83.7

OCH₃ 53.4

Note: Data is typically acquired in deuterated chloroform (CDCl₃).

Experimental Protocol for NMR Spectroscopy
Sample Preparation:

Approximately 5-10 mg of 5-Iodo-2-methoxypyridine is accurately weighed and dissolved

in about 0.7 mL of deuterated chloroform (CDCl₃).

The solution is transferred to a 5 mm NMR tube.
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Instrumentation and Data Acquisition:

A 400 MHz or 500 MHz NMR spectrometer is used for analysis.

The instrument is tuned and locked to the deuterium signal of the solvent.

For ¹H NMR, the spectrum is acquired with a spectral width of approximately 15 ppm, an

acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds, and an accumulation of

16 to 64 scans.

For ¹³C NMR, a proton-decoupled pulse program is used with a spectral width of about 220

ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and an

accumulation of 1024 to 4096 scans to achieve a good signal-to-noise ratio.

Chemical shifts are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC =

77.16 ppm) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation. The IR spectrum of 5-Iodo-2-methoxypyridine shows

characteristic absorption bands for the aromatic ring and the ether linkage.

Wavenumber (cm⁻¹) Vibrational Mode

~3080-3000 C-H stretching (aromatic)

~2950-2850 C-H stretching (methyl)

~1580, 1470, 1430 C=C and C=N stretching (pyridine ring)

~1280 C-O-C asymmetric stretching (aryl ether)

~1020 C-O-C symmetric stretching (aryl ether)

Below 850 C-I stretching and C-H out-of-plane bending

Experimental Protocol for FT-IR Spectroscopy
Sample Preparation:
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For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or

sodium chloride (NaCl) plates.

Alternatively, and more commonly for both liquids and solids, an Attenuated Total

Reflectance (ATR) accessory is used. A small drop of the liquid or a small amount of the solid

is placed directly on the ATR crystal.

Instrumentation and Data Acquisition:

A Fourier-Transform Infrared (FT-IR) spectrometer is used.

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

The sample is placed in the beam path.

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4

cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound and to deduce its structure by analyzing its fragmentation pattern.

m/z Proposed Fragment

235 [M]⁺ (Molecular Ion)

220 [M - CH₃]⁺

108 [M - I]⁺

78 [C₅H₄N]⁺

Experimental Protocol for Mass Spectrometry
Sample Introduction and Ionization:
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The sample is introduced into the mass spectrometer, typically via direct infusion or after

separation by gas chromatography (GC) or liquid chromatography (LC).

Electron Ionization (EI) is a common method for volatile compounds like 5-Iodo-2-
methoxypyridine. The sample is bombarded with high-energy electrons (typically 70 eV),

causing ionization and fragmentation.

Instrumentation and Data Acquisition:

A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used.

The instrument is calibrated using a known standard.

The mass spectrum is recorded over a mass-to-charge (m/z) range appropriate for the

expected molecular weight and fragments (e.g., m/z 50-300).

The resulting spectrum plots the relative abundance of ions versus their m/z ratio.

Workflow and Data Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationships between the different spectroscopic techniques in structure elucidation.
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Caption: General workflow for the spectroscopic analysis of 5-Iodo-2-methoxypyridine.
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Caption: Logical relationship of spectroscopic data in structure elucidation.

To cite this document: BenchChem. [Spectroscopic Profile of 5-Iodo-2-Methoxypyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078208#spectroscopic-data-for-5-iodo-2-
methoxypyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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